- Synthesis, biological evaluation and molecular modeling studies of novel carbazole-benzylpiperazine hybrids as acetylcholinesterase and butyrylcholinesterase inhibitors, Journal of Molecular Structure, 2023, 1272,
Cas no 91345-62-9 (1-(4-Bromobenzyl)piperazine)
1-(4-Bromobenzyl)piperazine structure
Product Name:1-(4-Bromobenzyl)piperazine
Numero CAS:91345-62-9
MF:C11H15BrN2
MW:255.154201745987
MDL:MFCD02177416
CID:799635
PubChem ID:876494
Update Time:2025-06-09
1-(4-Bromobenzyl)piperazine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(4-Bromobenzyl)piperazine
- Piperazine,1-[(4-bromophenyl)methyl]-
- 1-[(4-Bromophenyl)methyl]piperazine (ACI)
- Piperazine, 1-(p-bromobenzyl)- (7CI)
- 1-(p-Bromobenzyl)piperazine
- CBMicro_035222
- 1-[(4-bromophenyl)methyl]piperazine
- AB00099613-01
- CCG-18344
- AKOS000161547
- 1-(4-Bromobenzyl)piperazine, 97%
- SCHEMBL725147
- MAHWBNAOEVAPJF-UHFFFAOYSA-N
- EN300-110900
- STK386660
- EU-0007961
- BIM-0035466.P001
- AS-44266
- 5862-39-5
- DB-017276
- AK-968/13149943
- 91345-62-9
- DTXSID20919807
- Z281777088
- Cambridge id 5862395
- 1-(4-bromo-benzyl)-piperazine
- MFCD02177416
- Oprea1_363412
- A10367
-
- MDL: MFCD02177416
- Inchi: 1S/C11H15BrN2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2
- Chiave InChI: MAHWBNAOEVAPJF-UHFFFAOYSA-N
- Sorrisi: BrC1C=CC(CN2CCNCC2)=CC=1
Proprietà calcolate
- Massa esatta: 254.04200
- Massa monoisotopica: 254.04186g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 161
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 15.3Ų
Proprietà sperimentali
- Densità: 1.356
- Punto di fusione: 56-62 °C (lit.)
- Punto di ebollizione: 112-116 °C/0.3 mmHg(lit.)
- PSA: 15.27000
- LogP: 2.12100
1-(4-Bromobenzyl)piperazine Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Danger
- Dichiarazione di pericolo: H302-H314
- Dichiarazione di avvertimento: P280-P305+P351+P338-P310
- Numero di trasporto dei materiali pericolosi:UN 3259 8/PG 3
- WGK Germania:2
- Codice categoria di pericolo: 22-34
- Istruzioni di sicurezza: S26; S36/37/39; S45; S36
- CODICI DEL MARCHIO F FLUKA:10-34
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:8
- Frasi di rischio:R22; R34; R36/37/38
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-Bromobenzyl)piperazine Dati doganali
- CODICE SA:2933599090
- Dati doganali:
Codice doganale cinese:
2933599090Panoramica:
2933599090. Altri composti con anello pirimidina in struttura(Compresi altri composti con anello piperazina sulla struttura. IVA:17,0%. Tasso di rimborso delle imposte:13,0%. Condizioni regolamentari:niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933599090. altri composti contenenti nella struttura un anello pirimidina (anche idrogenato) o un anello piperazina. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
1-(4-Bromobenzyl)piperazine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | B817160-5mg |
1-(4-Bromobenzyl)Piperazine |
91345-62-9 | 5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B817160-10mg |
1-(4-Bromobenzyl)Piperazine |
91345-62-9 | 10mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B817160-50mg |
1-(4-Bromobenzyl)Piperazine |
91345-62-9 | 50mg |
$ 115.00 | 2022-06-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 650234-1G |
1-(4-Bromobenzyl)piperazine |
91345-62-9 | 97% | 1G |
590.73 | 2021-05-17 | |
| Chemenu | CM112855-5g |
1-(4-bromobenzyl)piperazine |
91345-62-9 | 95% | 5g |
$228 | 2021-08-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194903-100mg |
1-[(4-Bromophenyl)methyl]piperazine |
91345-62-9 | 98% | 100mg |
¥338.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194903-250mg |
1-[(4-Bromophenyl)methyl]piperazine |
91345-62-9 | 98% | 250mg |
¥446.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194903-500mg |
1-[(4-Bromophenyl)methyl]piperazine |
91345-62-9 | 98% | 500mg |
¥720.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194903-1g |
1-[(4-Bromophenyl)methyl]piperazine |
91345-62-9 | 98% | 1g |
¥914.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194903-2.5g |
1-[(4-Bromophenyl)methyl]piperazine |
91345-62-9 | 98% | 2.5g |
¥1944.00 | 2024-04-25 |
1-(4-Bromobenzyl)piperazine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; rt; 24 h, 65 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Ethanol ; 8 h, reflux
Riferimento
- Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors, Archiv der Pharmazie (Weinheim, 2017, 350(3-4),
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Dichloromethane ; rt; 4 h, rt
Riferimento
- Terazosin analogs targeting Pgk1 as neuroprotective agents: design, synthesis, and evaluation, Frontiers in Chemistry (Lausanne, 2022, 10,
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: Ethanol ; reflux
Riferimento
- Synthesis, characterization and antimicrobial activity of 4-substituted-benzylpiperazinyl methanone derivatives, International Journal of Pharmaceutical Sciences and Nanotechnology, 2017, 10(2), 3684-3687
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; 10 h, reflux
Riferimento
- Design, synthesis and neuroprotective activities of novel cinnamide derivatives containing benzylpiperazine moiety, Medicinal Chemistry Research, 2018, 27(5), 1366-1373
Metodo di produzione 6
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 2.5 h, reflux
Riferimento
- Parallel Synthesis and Biological Evaluation of 837 Analogues of Procaspase-Activating Compound 1 (PAC-1), ACS Combinatorial Science, 2012, 14(1), 44-50
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Toluene ; 80 min, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Toluene ; 80 min, rt
Riferimento
- Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands, European Journal of Medicinal Chemistry, 2013, 64, 488-497
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; 10 h, rt → reflux
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
1.3 Reagents: Sodium hydroxide , Hydrochloric acid Solvents: Dichloromethane
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
1.3 Reagents: Sodium hydroxide , Hydrochloric acid Solvents: Dichloromethane
Riferimento
- Synthesis, crystal structure and biological evaluation of (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one, Journal of Structural Chemistry, 2021, 62(3), 481-490
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Toluene ; 2 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.3 Reagents: Sodium hydroxide ; pH 14, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.3 Reagents: Sodium hydroxide ; pH 14, rt
Riferimento
- Synthesis and preliminary pharmacological evaluation of 4'-arylmethyl analogues of clozapine. I. The effect of aromatic substituents, Australian Journal of Chemistry, 2002, 55(9), 565-576
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; 10 h, reflux
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
Riferimento
- The design and synthesis of benzylpiperazine-based edaravone derivatives and their neuroprotective activities, Journal of Chemical Research, 2022, 46(6),
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; pH 12, 78 °C
Riferimento
- Synthesis and effects of 2-(4-(4-benzyl-substituted)piperazin-1-yl)ethyl 2-(1-(pyridin-2-yl)ethoxy) acetates on learning and memory facilitation in mice, Yanbian Daxue Yixue Xuebao, 2012, 35(3), 173-176
Metodo di produzione 12
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
Riferimento
- Synthesis and Pharmacological Evaluation of 2,4-Dinitroaryldithiocarbamate Derivatives as Novel Monoacylglycerol Lipase Inhibitors, Journal of Medicinal Chemistry, 2012, 55(12), 5774-5783
1-(4-Bromobenzyl)piperazine Raw materials
1-(4-Bromobenzyl)piperazine Preparation Products
1-(4-Bromobenzyl)piperazine Letteratura correlata
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
91345-62-9 (1-(4-Bromobenzyl)piperazine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso